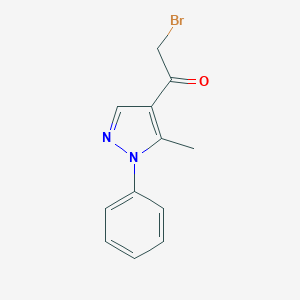

2-Bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1-ethanone

カタログ番号 B166619

CAS番号:

137577-00-5

分子量: 279.13 g/mol

InChIキー: VYGXRQSIPNGJNK-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

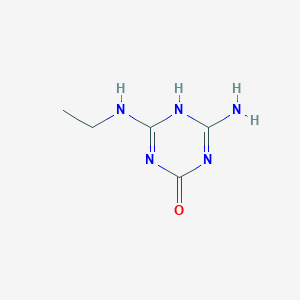

2-Bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1-ethanone is a chemical compound that has been used as a precursor for the synthesis of various heterocycles . It has been utilized in the synthesis of new functionalized heterocycles, including 1,3,4-thiadiazoles, pyrrolo[3,4-c]pyrazoles, and 1,2,4-triazolo[4,3-a]pyrimidines .

Synthesis Analysis

The compound is synthesized and used as a precursor for the synthesis of some new 1,3,4-thiadiazoles, pyrrolo[3,4-c]pyrazoles, and 1,2,4-triazolo[4,3-a]pyrimidines . The formation of the target compounds was achieved by the reaction of 2-bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone with the appropriate aminotriazolethiol .Chemical Reactions Analysis

The compound reacts with pyridine to afford the corresponding pyridinium bromide salt . It also reacts with α,β-unsaturated ketones .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1-ethanone, such as its melting point, boiling point, density, molecular formula, molecular weight, and toxicity information, can be found on chemical databases .科学的研究の応用

Synthesis of Novel Compounds

- 2-Bromo-1-(1H-pyrazol-4-yl)ethanone serves as a versatile precursor for synthesizing novel mono-, bis-, and poly{6-(1H-pyrazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines}. These compounds are obtained through reactions involving aminotriazolethiol or 6-pyrazolyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-3-thiol, with their structures confirmed by spectroscopy and elemental analyses (Salem et al., 2016).

Heterocyclic Compound Synthesis

- The chemical is involved in the synthesis of various heterocyclic compounds, including oxazepine, pyrazole, and isoxazole derivatives. This process includes a series of reactions, starting from 2-aminobenzaldehyde and leading to various Schiff base derivatives (Adnan, Hassan, & Thamer, 2014).

Bioactive Compound Development

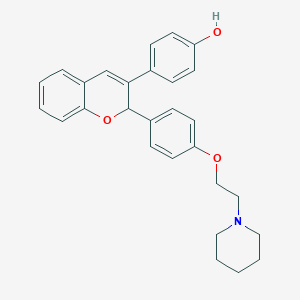

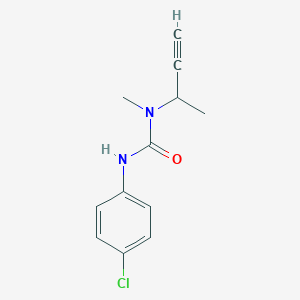

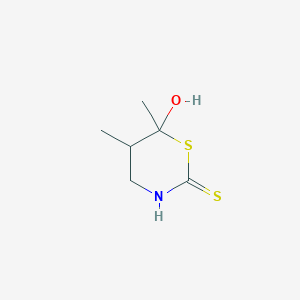

- Novel 1,5-diaryl-1H-pyrazol-3-oxy derivatives containing oxyacetic acid or oxy(2-thioxothiazolidin-3-yl)ethanone moieties were prepared from this compound, showing moderate inhibitory activity against Gibberella zeae (Liu et al., 2012).

Anticholinesterase Activity

- The compound is used in synthesizing derivatives that have been evaluated for their ability to inhibit acetylcholinesterase, indicating potential in developing cholinesterase inhibitors (Mohsen et al., 2014).

Ultrasound-Promoted Synthesis

- Its derivatives are synthesized under both silent and ultrasonic conditions, demonstrating the efficacy of ultrasound irradiation in reaction improvement (Saleh & Abd El-Rahman, 2009).

Antiviral Activity

- Derivatives of this compound are used in synthesizing heterocyclic compounds with evaluated cytotoxicity and antiviral activities, highlighting its potential in developing antiviral agents (Attaby et al., 2006).

Photocatalytic Applications

- It's involved in Cu(II)-photocatalysed hydrocarboxylation of imines with carbon dioxide, leading to the formation of disubstituted amino acids and highlighting its potential in photocatalysis and antimicrobial applications (Gordon, Hosten, & Ogunlaja, 2022).

特性

IUPAC Name |

2-bromo-1-(5-methyl-1-phenylpyrazol-4-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O/c1-9-11(12(16)7-13)8-14-15(9)10-5-3-2-4-6-10/h2-6,8H,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYGXRQSIPNGJNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=C2)C(=O)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380077 |

Source

|

| Record name | 2-Bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1-ethanone | |

CAS RN |

137577-00-5 |

Source

|

| Record name | 2-Bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

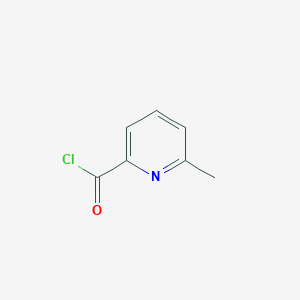

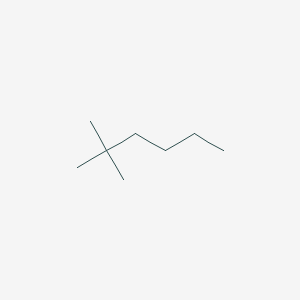

6-Methylpyridine-2-carbonyl chloride

126125-54-0

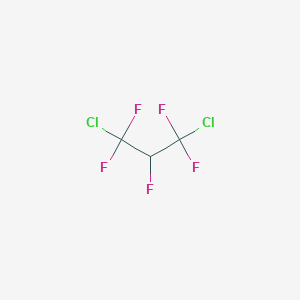

1,3-Dichloro-1,1,2,3,3-pentafluoropropane

136013-79-1

![2-[(3,4-Dimethoxyphenyl)methyl]isoindole-1,3-dione](/img/structure/B166539.png)

![2-[(Ethylsulfanyl)methyl]phenol](/img/structure/B166562.png)